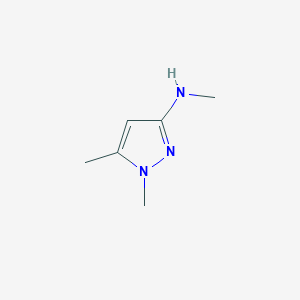
3-Amino-2-(methylsulfanyl)butan-1-ol
Vue d'ensemble
Description
“3-Amino-2-(methylsulfanyl)butan-1-ol” is a chemical compound with the molecular formula C5H13NOS. It has a molecular weight of 135.23 . The compound is also known as “(2S)-2-amino-3-methyl-3-(methylsulfanyl)butan-1-ol” and has a CAS Number of 627091-00-3 . It is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H15NOS/c1-6(2,9-3)5(7)4-8/h5,8H,4,7H2,1-3H3/t5-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique
Asymmetric Synthesis of Chiral Amines
3-Amino-2-(methylsulfanyl)butan-1-ol: is utilized in the asymmetric synthesis of chiral amines via reductive amination. This process is crucial for producing enantiomerically pure compounds, which are essential in the development of various therapeutic agents . The compound serves as a substrate for ®-selective ω-transaminase enzymes, which facilitate the conversion of prochiral ketones to chiral amines under mild conditions, aligning with principles of green chemistry .
Enzyme Engineering
The compound has been pivotal in enzyme engineering, particularly in enhancing the catalytic efficiency and thermostability of ®-selective ω-transaminase from Aspergillus terreus. Mutations in the enzyme’s substrate binding region have led to significant improvements, demonstrating the compound’s role in advancing biocatalysis research .
Pharmaceutical Intermediate
As a key intermediate, 3-Amino-2-(methylsulfanyl)butan-1-ol is involved in the synthesis of dolutegravir , an anti-HIV drug. The compound’s role in the production of this medication highlights its importance in addressing global health challenges .
Green Chemistry Applications
The compound’s use in enzymatic reactions exemplifies the application of green chemistry principles. It enables high atom utilization and avoids harsh chemical conditions, reducing the environmental impact of chemical synthesis .
Therapeutic Compound Synthesis
Chiral amines derived from 3-Amino-2-(methylsulfanyl)butan-1-ol are integral to the structure of many therapeutic compounds. Their synthesis through biocatalytic methods offers a sustainable alternative to traditional chemical synthesis .
Industrial Scalability
The modified enzymes used to convert 3-Amino-2-(methylsulfanyl)butan-1-ol have shown potential for industrial-scale production, which could lead to more cost-effective and environmentally friendly manufacturing processes for pharmaceuticals .
Research on Enzyme Mutations
The compound has been used in research to validate key mutations in ®-selective ω-transaminases . This research has implications for the broader applicability of these mutations across homologous enzymes .
Chiral Building Blocks
Finally, 3-Amino-2-(methylsulfanyl)butan-1-ol serves as a chiral building block in the synthesis of complex molecules. Its role in constructing chiral centers is vital for the creation of diverse and potent bioactive molecules .
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
3-amino-2-methylsulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOS/c1-4(6)5(3-7)8-2/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAAJQUKBGIDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(methylsulfanyl)butan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



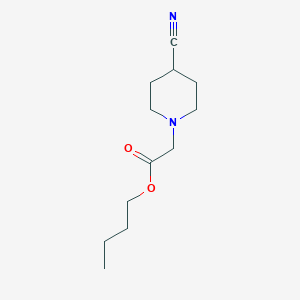
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1373085.png)
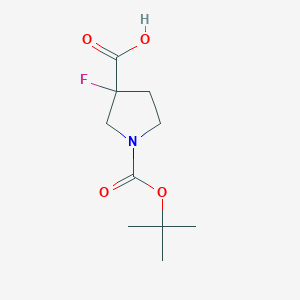
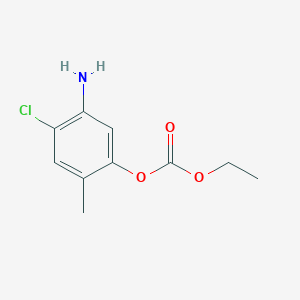
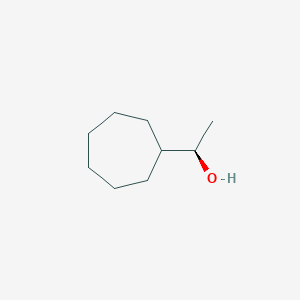
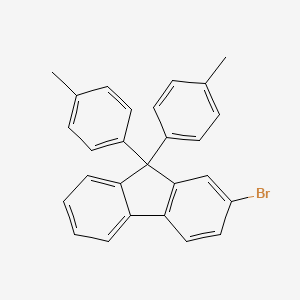
![1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B1373092.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1373093.png)
![1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B1373094.png)
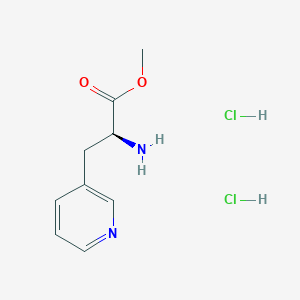

![Ethyl 4-[(azidoacetyl)amino]benzoate](/img/structure/B1373101.png)
